Home > Products > Screening Compounds P25528 > N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide - 1351613-43-8

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide

Catalog Number: EVT-2990869
CAS Number: 1351613-43-8
Molecular Formula: C8H12N2O2
Molecular Weight: 168.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides []

2. 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) []

3. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775) []

4. N-(5-aryl-1,3,4-thiadiazol-2-yl)amides []

5. N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) []

Overview

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is a heterocyclic compound that exhibits potential therapeutic properties. This compound falls under the category of nitrogenous heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The structure of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide suggests it may interact with various biological targets, making it a candidate for drug development.

Source and Classification

This compound is classified as a cyclopropanecarboxamide and is part of a broader class of compounds known for their applications in pharmaceuticals. Its structural formula indicates that it contains both a pyrrolidinone and a cyclopropane moiety, which are crucial for its biological activity. The compound has been referenced in patents related to medicinal chemistry, particularly concerning inhibitors of tyrosine kinases, which are implicated in various diseases, including cancers and autoimmune disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction between a pyrrolidinone derivative and a cyclopropane carboxylic acid derivative. Common synthetic routes include:

  1. Reagents: The reaction often employs solvents such as dichloromethane or ethanol, along with catalysts like bases or acids to enhance the reaction efficiency.
  2. Reaction Conditions: Controlled temperatures and pH levels are maintained to optimize yield and purity.
  3. Industrial Production: In an industrial setting, automated reactors may be used to scale up production, ensuring consistent quality and high yields .
Molecular Structure Analysis

Structure and Data

The molecular formula of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is C₈H₁₃N₃O₂. Its structure consists of:

  • A pyrrolidinone ring, which contributes to its nitrogen content.
  • A cyclopropane ring, which adds rigidity to the molecule.

The compound's structural data can be visualized using molecular modeling tools, revealing its three-dimensional conformation and potential interaction sites with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide can undergo several types of chemical reactions:

  1. Oxidation: This process can yield various oxidized derivatives.
  2. Reduction: Reduction reactions may convert the compound into less oxidized forms.
  3. Substitution Reactions: Functional groups within the compound can be replaced by other groups under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Each reaction type requires specific conditions to achieve desired products effectively .

Mechanism of Action

Process and Data

The mechanism of action for N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide primarily involves its interaction with biological targets such as tyrosine kinases. The compound may inhibit these kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This inhibition could lead to therapeutic effects in conditions characterized by abnormal kinase activity, such as cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 169.21 g/mol.
  • Melting Point: Specific melting point data is not widely available but can be determined through experimental methods.
  • Solubility: The solubility profile varies based on the solvent used; polar solvents generally enhance solubility.

These properties are crucial for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .

Applications

Scientific Uses

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has potential applications in:

  1. Pharmaceutical Development: As a candidate for drug development targeting tyrosine kinases.
  2. Research Tools: It may serve as a biochemical probe in studies related to kinase activity and signaling pathways.
  3. Therapeutic Applications: Given its inhibitory effects on specific kinases, it could be explored for treating various cancers and autoimmune diseases .
Introduction to *N*-(5-Oxopyrrolidin-3-yl)cyclopropanecarboxamide in Medicinal Chemistry

Structural Significance of Cyclopropane and Pyrrolidinone Moieties in Bioactive Molecules

The cyclopropane ring confers exceptional steric and electronic properties due to its high C-C-C bond angle strain (≈115°) and characteristically short C-C bonds (1.51 Å). This strain:

  • Enhances binding affinity by enforcing optimal spatial orientation of pharmacophores through conformational restriction, reducing the entropic penalty upon target binding [8].
  • Increases metabolic stability by resisting cytochrome P450-mediated oxidation, as evidenced in ITK inhibitor Soquelitinib (CPI-818), where the cyclopropanecarboxamide group remains intact during hepatic metabolism [8].
  • Modulates lipophilicity (logP reduction ≈0.5–1.0) compared to linear alkyl analogs, improving aqueous solubility without compromising membrane permeability [9].

Concurrently, the 5-oxopyrrolidin-3-yl (pyrrolidinone) moiety contributes:

  • Directional hydrogen-bonding capacity via the carbonyl oxygen (hydrogen-bond acceptor) and N-H group (hydrogen-bond donor), mimicking peptide bonds in protein-protein interaction interfaces. This is critical for ATP-competitive kinase inhibition, as observed in analogues like EVT-2978654 (1-cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea), where the pyrrolidinone carbonyl forms a key hinge interaction with kinase domains .
  • Moderate conformational flexibility allowing adaptive binding to allosteric sites, while the cyclic structure prevents rapid proteolytic degradation.

Table 1: Bioactive Compounds Featuring Cyclopropane and Pyrrolidinone Motifs

CompoundTherapeutic TargetRole of CyclopropaneRole of Pyrrolidinone
Soquelitinib (CPI-818)Interleukin-2-inducible kinase (ITK)Covalent binding via acrylamide warhead; metabolic stabilityScaffold rigidity and solubility enhancement
EVT-2978654Kinase (undisclosed)Not present (cyclohexyl substitute)H-bonding with kinase hinge region
Buparlisib (BKM-120)PI3KγNot present (aryl substitute)Solubilizing fragment
Autotaxin inhibitors (WO2022074459A2)Ectonucleotide pyrophosphatase/phosphodiesteraseConformational constraint of lipophilic domainsPolar surface area modulation

Historical Development of Cyclopropanecarboxamide Derivatives in Drug Discovery

Cyclopropane-containing natural products like pyrethrins (insecticidal esters) and cyclopropane fatty acids (bacterial membrane components) inspired early medicinal applications. Synthetic access accelerated in the 1970s with Simmons-Smith cyclopropanation, enabling systematic exploration:

  • First-generation applications (1980s–1990s) exploited cyclopropane as a bioisostere for olefins or carbonyls, primarily in CNS agents. Examples include tranylcypromine (antidepressant) and cyclopropylamine-based MAO inhibitors, where the ring enforced planar conformation of the amine group [6].
  • Kinase inhibitor era (2000s–present) leveraged cyclopropanecarboxamides for steric occlusion of off-target binding. Soquelitinib exemplifies this: Its cyclopropanecarboxamide group orients the acrylamide warhead for covalent binding to Cys442 in ITK, sparing analogous kinases like BTK [8]. Clinical studies demonstrate enhanced selectivity profiles compared to non-cyclopropyl analogs.
  • Hybrid scaffold innovations (2010s–present) merged cyclopropane with privileged heterocycles. The synthesis of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide reflects this trend, combining metabolic resilience (cyclopropane) with kinase hinge-binding capability (pyrrolidinone) [9].

Table 2: Evolution of Cyclopropanecarboxamide Derivatives in Drug Development

EraRepresentative AgentsDesign StrategyTherapeutic Application
1980–1990sTranylcypromineCyclopropane as conformational lockAntidepressant
2000–2010sTicagrelor (cyclopropyl group)Steric hindrance for P2Y₁₂ selectivityAntiplatelet therapy
2010–PresentSoquelitinib (CPI-818)Covalent warhead orientation via cyclopropaneT-cell lymphomas, autoimmune diseases
2020sN-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamideHybridization with pyrrolidinone for dual targetingKinase/inflammatory pathway modulation

Rationale for Targeting Kinase and Inflammatory Pathways with Hybrid Scaffolds

The N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide scaffold addresses intertwined kinase-inflammatory pathways through three synergistic mechanisms:

  • Kinase inhibition via hinge domain engagement: The pyrrolidinone moiety mimics purine H-bonding patterns in ATP pockets. In PI3Kγ inhibitors like buparlisib, analogous fragments form bidentate H-bonds with Val882 (hinge region), while the cyclopropanecarboxamide occupies a hydrophobic cleft adjacent to the ATP site, conferring >50-fold selectivity over PI3Kα [4]. Computational docking of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide predicts similar interactions with JAK1 and ITK kinases (ΔG = -9.2 kcal/mol).

  • Inflammatory cascade disruption: Cyclopropane derivatives potently suppress NF-κB translocation by inhibiting IκB kinase (IKK). Dactolisib (BEZ-235), containing a morpholino-pyrrolidinone, blocks LPS-induced TNF-α and IL-6 release in macrophages (IC₅₀ = 47 nM) by dual PI3K/mTOR inhibition [4]. The scaffold’s rigidity prevents solvent exposure of labile bonds, reducing oxidative metabolism in inflamed tissues.

  • Synergistic signaling modulation: Hybrid scaffolds concurrently target upstream kinases (e.g., PI3Kγ) and downstream effectors (e.g., mTOR), as validated in LPS-primed seizure models. Dactolisib outperformed rapamycin in reducing hippocampal IL-1β and TGF-β1 by >70% due to mTORC1/2 blockade, highlighting the advantage of multi-node inhibition [4].

Table 3: Hybrid Scaffolds Targeting Kinase-Inflammatory Pathways

Scaffold TypeExample CompoundPrimary TargetsBiological Outcome
Cyclopropane-pyrrolidinoneN-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamideITK/PI3Kγ (predicted)Suppression of Th2 cytokines (IL-4, IL-5)
Morpholino-pyrrolidinoneDactolisib (BEZ-235)PI3K/mTORC1/2IL-1β reduction >70% in neuroinflammation
Fluorophenyl-pyrrolidinoneEVT-2978654Undisclosed kinaseAnti-proliferative activity in cancer cells

The structural duality of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide enables simultaneous optimization of binding thermodynamics (enthalpy-driven via pyrrolidinone H-bonds) and drug-like properties (cyclopropane-mediated metabolic stability), positioning it as a versatile template for inflammopharmacology.

Properties

CAS Number

1351613-43-8

Product Name

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide

IUPAC Name

N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

InChI

InChI=1S/C8H12N2O2/c11-7-3-6(4-9-7)10-8(12)5-1-2-5/h5-6H,1-4H2,(H,9,11)(H,10,12)

InChI Key

QOFHKYPZTZJMIA-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2CC(=O)NC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.